

# The Discovery and Developmental Saga of PX-866: A Pan-PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

PX-866, also known as sonolisib, is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K) that emerged from the quest for more drug-like analogs of the natural product wortmannin. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, history, and preclinical and clinical development of PX-866, with a focus on its mechanism of action, quantitative biological data, and the experimental methodologies used in its evaluation.

## **Introduction: The Rationale for Targeting PI3K**

The phosphatidylinositol 3-kinase (PI3K) family of lipid kinases plays a pivotal role in intracellular signaling. Upon activation by growth factors and other stimuli, PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular processes that are hallmarks of cancer. The discovery that the PI3K pathway is one of the most frequently mutated signaling cascades in human tumors spurred the development of targeted inhibitors.



## **Discovery and History of PX-866**

PX-866 was developed as a semi-synthetic analog of wortmannin, a fungal metabolite and potent PI3K inhibitor. While a valuable research tool, wortmannin's clinical development was hampered by its poor stability and toxicity.[1][2] PX-866 was designed to retain the irreversible binding mechanism of wortmannin while exhibiting improved pharmacological properties.[1][2] Like wortmannin, PX-866 covalently binds to a conserved lysine residue in the ATP-binding pocket of the PI3K catalytic subunit, leading to irreversible inhibition.

## **Mechanism of Action**

PX-866 is a pan-inhibitor of Class I PI3K isoforms, with potent activity against p110 $\alpha$ , p110 $\gamma$ , and p110 $\delta$ .[3][4] By irreversibly inhibiting these catalytic subunits, PX-866 blocks the production of PIP3, leading to the suppression of downstream AKT phosphorylation and the inactivation of the entire PI3K/AKT/mTOR signaling cascade. This disruption of a key oncogenic pathway results in the inhibition of tumor cell growth, proliferation, and survival.[3]

## **Quantitative Data Summary**

The inhibitory activity of PX-866 has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| PI3K Isoform                                                                   | IC50 (nM) |
|--------------------------------------------------------------------------------|-----------|
| ρ110α                                                                          | 0.1[3]    |
| p110y                                                                          | 1.0[3]    |
| p110δ                                                                          | 2.9[3]    |
| p110β                                                                          | -         |
| Table 1: In vitro inhibitory activity of PX-866 against Class I PI3K isoforms. |           |



## Foundational & Exploratory

Check Availability & Pricing

| Cell Line                        | Cancer Type     | IC50 (nM) |  |  |  |
|----------------------------------|-----------------|-----------|--|--|--|
| LNCaP                            | Prostate Cancer | 573[3]    |  |  |  |
| Table 2: In vitro anti-          |                 |           |  |  |  |
| proliferative activity of PX-866 |                 |           |  |  |  |
| in a cancer cell line.           |                 |           |  |  |  |



| Clinical Trial<br>Phase                                          | Dose         | Dosing<br>Schedule                                       | Maximum<br>Tolerated Dose<br>(MTD) | Key Findings                                                                                                                             |
|------------------------------------------------------------------|--------------|----------------------------------------------------------|------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Phase I<br>(NCT00726583)                                         | 0.5 to 16 mg | Intermittent (days<br>1-5 and 8-12 of a<br>28-day cycle) | 12 mg                              | Well-tolerated, with diarrhea and elevated ALT/AST as dose-limiting toxicities. Stable disease observed in 22% of evaluable patients.[5] |
| Phase I<br>(NCT00726583)                                         | 8 mg         | Continuous<br>(daily)                                    | 8 mg                               | Well-tolerated. Stable disease observed in 53% of evaluable patients.[5]                                                                 |
| Phase II<br>(NCT01259869)                                        | 8 mg         | Daily                                                    | -                                  | In recurrent glioblastoma, the overall response rate was low (3%), but 21% of patients achieved durable stable disease. [6][7][8][9]     |
| Table 3:<br>Summary of key<br>clinical trial data<br>for PX-866. |              |                                                          |                                    |                                                                                                                                          |

## **Experimental Protocols**



## PI3K Enzyme Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies PI3K activity by measuring the amount of ADP produced during the phosphorylation of a lipid substrate.

#### Materials:

- Recombinant human PI3K enzyme (e.g., p110α/p85α)
- Lipid substrate (e.g., PIP2)
- ATP
- PX-866
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Reaction Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

- Prepare serial dilutions of PX-866 in the appropriate solvent.
- In a 96-well plate, add the PI3K enzyme, lipid substrate, and PX-866 (or vehicle control) in Kinase Reaction Buffer.
- Initiate the kinase reaction by adding ATP to a final concentration of, for example, 25 μM.
- Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
- Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.



 Calculate the percent inhibition of PI3K activity at each concentration of PX-866 to determine the IC50 value.[10][11][12]

## **Cell Viability Assay (MTT Assay)**

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- PX-866
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- · 96-well plates

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of PX-866 (or vehicle control) and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13][14][15]
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a doseresponse curve to determine the IC50 value.[13][14][15]



## **Cell Invasion Assay (Transwell Assay)**

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

#### Materials:

- Glioblastoma cell line (or other invasive cancer cell line)
- Serum-free cell culture medium
- Complete cell culture medium (containing a chemoattractant like 10% FBS)
- PX-866
- Transwell inserts with a porous membrane (e.g., 8 μm pores)
- Matrigel basement membrane matrix
- · 24-well plates
- Cotton swabs
- Fixing and staining reagents (e.g., methanol and crystal violet or DAPI)

- Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
- Resuspend the cells in serum-free medium and seed them into the upper chamber of the inserts.
- Add PX-866 at various concentrations to both the upper and lower chambers.
- Fill the lower chamber with complete medium containing a chemoattractant.
- Incubate the plate for a period that allows for cell invasion (e.g., 12-24 hours).[16]



- After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet or DAPI.[16]
- Count the number of stained cells in several microscopic fields to quantify cell invasion.
- Calculate the percentage of invasion relative to the control.

## Western Blot for Phospho-Akt (Ser473)

This technique is used to detect the phosphorylation status of AKT, a key downstream target of PI3K.

#### Materials:

- Cancer cell lysates treated with PX-866
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibody against phospho-Akt (Ser473) (e.g., dilution 1:1000 in 5% BSA/TBST)[17]
- Primary antibody against total Akt (as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

 Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle shaking.[17][18][19]
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
- Quantify the band intensities to determine the relative levels of phospho-Akt.

## In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of PX-866 in a living organism.

#### Materials:

- Immunocompromised mice (e.g., athymic nude or SCID mice)
- Cancer cell line for tumor implantation
- PX-866 formulated for oral administration
- Vehicle control
- Calipers for tumor measurement

- Subcutaneously inject a suspension of cancer cells into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.



- Administer PX-866 (e.g., 10 mg/kg) or vehicle control orally on a defined schedule (e.g., daily or intermittently).
- Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume (Volume = (length x width²)/2).[20][21]
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
- Compare the tumor growth rates between the treated and control groups to assess the antitumor efficacy of PX-866.

# Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by PX-866.





General Experimental Workflow for PX-866 Evaluation

Click to download full resolution via product page

Caption: A generalized experimental workflow for the preclinical evaluation of PX-866.

### Conclusion

PX-866 represents a significant milestone in the development of PI3K inhibitors, stemming from the rational chemical modification of a natural product to yield a more clinically viable drug candidate. Its irreversible, pan-isoform inhibitory activity against Class I PI3Ks effectively shuts down the oncogenic PI3K/AKT/mTOR signaling pathway. While clinical trial results have shown modest single-agent efficacy in some settings, the data generated from preclinical and clinical studies provide a solid foundation for its further investigation, particularly in combination with other targeted therapies or in patient populations with specific molecular profiles. The detailed



experimental protocols provided herein serve as a valuable resource for researchers continuing to explore the therapeutic potential of PI3K pathway inhibition in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II study of PX-866 in recurrent glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase II study of PX-866 in recurrent glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. 4.4. Transwell Migration Assay [bio-protocol.org]
- 17. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]



- 18. benchchem.com [benchchem.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Developmental Saga of PX-866: A Pan-PI3K Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774947#px-866-pi3k-inhibitor-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com